molecular formula C10H11BrO4 B181869 Methyl 4-bromo-3,5-dimethoxybenzoate CAS No. 26050-64-6

Methyl 4-bromo-3,5-dimethoxybenzoate

Cat. No.: B181869
CAS No.: 26050-64-6
M. Wt: 275.1 g/mol
InChI Key: DBPNSECLVZPWET-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3,5-dimethoxybenzoate is an organic compound with the molecular formula C10H11BrO4. It is a derivative of benzoic acid, featuring bromine and methoxy functional groups. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-bromo-3,5-dimethoxybenzoate can be synthesized through several methods. One common approach involves the bromination of methyl 3,5-dimethoxybenzoate using bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs under reflux conditions to ensure complete bromination.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-bromo-3,5-dimethoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted benzoates.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

Synthetic Applications

A. Cross-Coupling Reactions
Methyl 4-bromo-3,5-dimethoxybenzoate is frequently utilized in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the coupling of aryl halides with organoboron compounds to form biaryl compounds. In a study, this compound was successfully vinylated using microwave irradiation, demonstrating its utility in synthesizing complex organic structures. The reaction conditions were optimized for yield, showing significant improvements with increased reaction time .

B. Bromination Studies
The compound has been extensively studied for its reactivity in bromination reactions. Research indicates that this compound can undergo selective aryl bromination under various conditions, yielding different derivatives . The selectivity of these reactions is influenced by steric factors and the electronic nature of substituents on the aromatic ring.

Pharmaceutical Applications

A. Anti-Inflammatory Properties
this compound has been explored for its potential anti-inflammatory effects. It serves as a precursor in the synthesis of compounds that exhibit anti-inflammatory activity and have potential applications in treating conditions like psoriasis and other skin disorders . The compound's derivatives have shown promise in inhibiting the proliferation of certain cancer cells, indicating its potential role in cancer therapy.

Analytical Chemistry

A. Chromatographic Techniques
The compound can be effectively analyzed using high-performance liquid chromatography (HPLC). A study highlighted its separation on Newcrom R1 HPLC columns under specific mobile phase conditions (acetonitrile/water with phosphoric acid) for both qualitative and quantitative analysis . This application is crucial for purity assessment and impurity profiling during synthesis.

Table 1: Summary of Reaction Conditions for Suzuki-Miyaura Coupling

SubstrateCatalystSolventTemperatureYield (%)
This compoundPdCl₂(dppf)THF/H₂O (9:1)150 °C82
Benzyl 3,5-bis(benzyloxy)-4-bromobenzoatePd(OAc)₂Toluene120 °C67

Case Study: Microwave-Assisted Vinylation
In a controlled experiment, this compound was subjected to microwave-assisted vinylation using potassium vinyltrifluoroborate. The study found that increasing the reaction time from 20 minutes to 30 minutes significantly increased the yield from 44% to 82%. This demonstrates the efficiency of microwave irradiation in enhancing reaction rates and yields for complex organic transformations .

Case Study: Anti-Cancer Activity
In another research project focused on developing anti-cancer agents, derivatives synthesized from this compound were tested against various cancer cell lines. The results indicated a notable reduction in cell viability at specific concentrations, suggesting that this compound and its derivatives may serve as potential candidates for further drug development targeting malignancies such as breast cancer .

Comparison with Similar Compounds

  • Methyl 4-(bromomethyl)benzoate
  • Methyl 3-bromo-4-methoxybenzoate
  • Methyl 4-bromobenzoate

Comparison: Methyl 4-bromo-3,5-dimethoxybenzoate is unique due to the presence of both bromine and two methoxy groups, which confer distinct chemical properties. Compared to methyl 4-(bromomethyl)benzoate, it has additional methoxy groups that influence its reactivity and solubility. The presence of these groups can enhance its potential as an intermediate in organic synthesis and its application in medicinal chemistry .

Biological Activity

Methyl 4-bromo-3,5-dimethoxybenzoate is an aromatic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, applications in medicinal chemistry, and relevant research findings.

  • Molecular Formula : C10H11BrO4
  • Molecular Weight : 275.098 g/mol
  • CAS Number : 26050-64-6
  • Physical State : Pale yellow crystals with a melting point of approximately 120-122 °C .

The biological activity of this compound is attributed to its ability to interact with various biological targets. The presence of the bromine atom and methoxy groups enhances its reactivity and binding affinity with enzymes and receptors. Key mechanisms include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of aldose reductase, which is significant in the treatment of diabetic complications.
  • Antimicrobial Activity : Studies indicate that it exhibits antimicrobial properties against certain bacterial strains, suggesting potential as an antimicrobial agent.
  • Anti-Cancer Properties : Derivatives of this compound have been explored for their anti-cancer activities due to their ability to interact with biological macromolecules involved in tumor growth and metastasis.

Case Studies and Experimental Results

Several studies have investigated the biological activity and applications of this compound:

  • Aldose Reductase Inhibition :
    • This compound acts as a catalyst in the synthesis of aldose reductase inhibitors. This application is crucial for developing treatments for diabetes-related complications.
  • Antimicrobial Studies :
    • The compound has been tested against a range of bacterial strains, demonstrating significant antimicrobial activity. Specific data on the effectiveness against various pathogens would be beneficial for further exploration.
  • Cancer Research :
    • Research indicates that the compound's derivatives may inhibit cancer cell proliferation by targeting specific pathways involved in tumorigenesis. For instance, studies have shown that certain analogs can induce apoptosis in cancer cells .

Comparative Analysis

The following table summarizes key features and biological activities of this compound compared to related compounds:

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC10H11BrO4Bromine and methoxy groups enhance reactivityAntimicrobial, anti-cancer
Methyl 4-(chloromethyl)-3,5-dimethoxybenzoateC10H11ClO4Chlorine instead of bromineDifferent reactivity profile
Methyl 4-isopropyl-3,5-dimethoxybenzoateC13H18O4Isopropyl group alters steric propertiesUsed in material science

Applications in Medicinal Chemistry

This compound has several applications in medicinal chemistry:

  • Synthesis of Bioactive Compounds : It serves as a precursor for synthesizing various bioactive compounds, including potential anti-cancer agents and aldose reductase inhibitors.
  • Drug Development : Its derivatives are being explored for their therapeutic potential in treating conditions such as diabetes and cancer .

Properties

IUPAC Name

methyl 4-bromo-3,5-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO4/c1-13-7-4-6(10(12)15-3)5-8(14-2)9(7)11/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBPNSECLVZPWET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1Br)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40180693
Record name Methyl 4-bromo-3,5-dimethoxybenzoate
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Molecular Weight

275.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26050-64-6
Record name Methyl 4-bromo-3,5-dimethoxybenzoate
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Record name Methyl 4-bromo-3,5-dimethoxybenzoate
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Record name Methyl 4-bromo-3,5-dimethoxybenzoate
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Record name Methyl 4-bromo-3,5-dimethoxybenzoate
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Record name METHYL 4-BROMO-3,5-DIMETHOXYBENZOATE
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Synthesis routes and methods

Procedure details

To a suspension of 4-bromo-3,5-dihydroxybenzoic acid (95.0 kg) in ethyl acetate (950 L) were added anhydrous potassium carbonate (270.8 kg) and dimethyl sulfate (174.7 kg). The mixture was heated at 50-80° C. for about 4 hours and partitioned by adding water. The organic layer was washed with water and saturated aqueous NaCl solution and concentrated under reduced pressure. The residue was suspended into methanol, stirred under heating and cooled. The crystalline precipitates were collected by filtration and dried to yield methyl 4-bromo-3,5-dimethoxybenzoate (98.8 kg) as pale yellow crystals.
Quantity
95 kg
Type
reactant
Reaction Step One
Quantity
950 L
Type
reactant
Reaction Step One
Quantity
270.8 kg
Type
reactant
Reaction Step Two
Quantity
174.7 kg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the dominant intermolecular interactions that dictate the crystal packing of Methyl 4-bromo-3,5-dimethoxybenzoate?

A1: The crystal packing of this compound is primarily governed by Br···O contacts and π-π stacking interactions. [] These interactions create a three-dimensional network within the crystal lattice. Specifically, π-π stacking links the planar molecules within the asymmetric unit and stacks pairs of molecules along the c-axis. Numerous Br···O contacts further contribute to the packing, with some forming dimers through Br···O interactions and generating unique ring structures. []

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